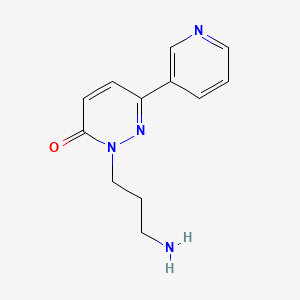

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Descripción general

Descripción

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride (4-AETT) is a synthetic compound that has been studied for its potential applications in scientific research. 4-AETT is a small molecule that can act as a ligand for a variety of proteins, including enzymes and receptors, making it a useful tool for studying the functions of these proteins.

Aplicaciones Científicas De Investigación

Photophysical and Nonlinear Optical Properties

Crystal Structure and Properties Analysis : The research by Nadeem et al. (2017) synthesized and characterized a similar triazole compound, focusing on its crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. The study emphasized the compound's stability, photophysical properties through vibration, absorption, and photoluminescence spectroscopy, and its significant nonlinear optical properties, highlighting its potential for various applications in materials science. The nonlinear optical properties analysis revealed the compound's potential as a commercial nonlinear optical (NLO) material, with the first static hyperpolarizability being significantly higher than that of urea, a standard NLO material (Nadeem et al., 2017).

Corrosion Inhibition

Carbon Steel Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, particularly in the context of protecting carbon steel in acidic environments. Mert et al. (2011) investigated the inhibition effect of 3-amino-1,2,4-triazole-5-thiol (a related compound) on carbon steel, highlighting its potential to form a protective film on the metal surface, thereby inhibiting corrosion. This indicates the relevance of triazole compounds in corrosion resistance applications (Mert et al., 2011).

Antimicrobial Activity

Synthesis and Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study signifies the compound's potential in developing new antimicrobials with varying activities against different pathogens, suggesting its importance in medicinal chemistry and drug development (Bayrak et al., 2009).

Synthesis of Novel Compounds

Facile Synthesis of Novel Compounds : Abdelrazek et al. (2018) utilized 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol as a key intermediate for the synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, showcasing the compound's versatility in synthesizing a variety of heterocyclic compounds. This research highlights the role of such triazole derivatives in the development of new chemicals with potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2018).

Mecanismo De Acción

Target of Action

AEBSF is a specific irreversible inhibitor of serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various biological processes such as digestion, immune response, blood clotting, and cell signaling.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification results in the formation of a sulfonyl enzyme derivative, leading to a loss of proteolytic activity .

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol regulation .

Pharmacokinetics

AEBSF is water-soluble and has a molecular weight of 239.5 Da . .

Result of Action

The inhibition of serine proteases by AEBSF can lead to various molecular and cellular effects. For example, it can prevent the degradation of certain proteins and peptides, and influence cholesterol regulation by inhibiting SREBPs .

Action Environment

AEBSF is stable at low pH values . It is soluble in water, and its stability can be influenced by pH and temperature .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEKWGLAAXTHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

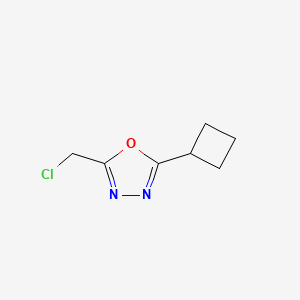

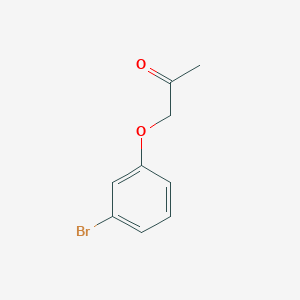

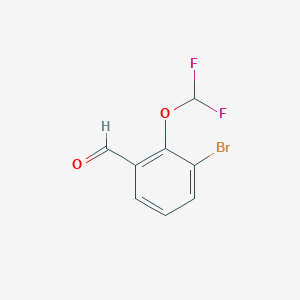

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

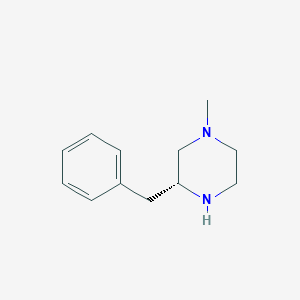

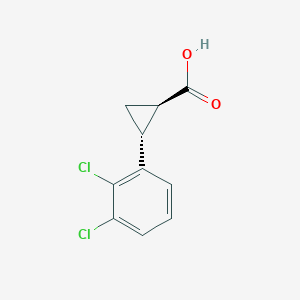

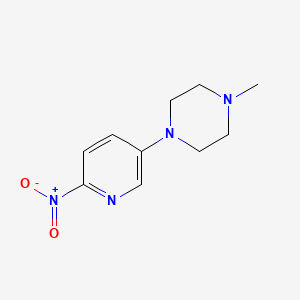

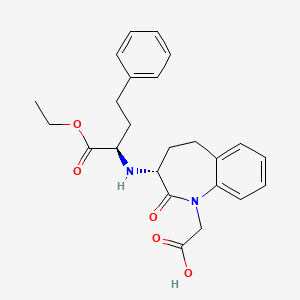

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)